Angiotensin acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Y16 acetate (53-73-6 free base) is a chemical compound known for its role as a G-protein–coupled Rho guanine nucleotide exchange factors inhibitor. It is particularly noted for its ability to inhibit the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA, thereby affecting RhoA activation and signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Y16 acetate involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the acetate group via esterification.

Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Y16 acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch or continuous flow reactors: to control reaction parameters precisely.

Automated purification systems: to handle large quantities efficiently.

Análisis De Reacciones Químicas

Types of Reactions: Y16 acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering its activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Refractory Hypotension in Septic Shock

- Angiotensin II acetate is indicated for adults experiencing refractory hypotension due to septic or distributive shock. It is particularly useful when patients remain hypotensive despite receiving adequate volume resuscitation and treatment with catecholamines or other vasopressor therapies .

- The ATHOS-3 study demonstrated that angiotensin II acetate significantly improved mean arterial pressure (MAP) in patients with septic shock compared to placebo, highlighting its role as a critical intervention in managing severe hypotension .

- Vasopressor-Resistant Hypotension

- Enhancing Chemotherapy Delivery

Case Study Overview

Several studies have documented the successful application of angiotensin II acetate in various clinical scenarios. Below is a summary of key findings:

| Study | Population | Dosing | Outcomes |

|---|---|---|---|

| ATHOS-3 | 404 patients with septic shock | Initial 20 ng/kg/min, titrated | Significant increase in MAP; reduced mortality |

| Retrospective Review | 31,281 subjects across multiple studies | Varied from 0.05 to 3,780 ng/kg/min | Improved blood pressure; reduced catecholamine use |

| Pediatric Studies | Children with septic shock | Doses ranged from 160 to 800 ng/kg/min | Effective in restoring blood pressure |

Detailed Insights

- In the ATHOS-3 trial, angiotensin II acetate was administered intravenously with a titration protocol based on MAP targets. The results indicated a notable improvement in blood pressure management compared to placebo controls, with a significant proportion of patients achieving target MAP levels within three hours .

- A comprehensive review of clinical experiences highlighted that angiotensin II was effective across various patient demographics, including those with comorbidities such as diabetes and heart failure. The majority of adverse events reported were mild and manageable .

Mecanismo De Acción

Y16 acetate exerts its effects by inhibiting the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA. This inhibition prevents the activation of RhoA, a small GTPase involved in various cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. By blocking this pathway, Y16 acetate can modulate cellular functions and has potential therapeutic implications .

Comparación Con Compuestos Similares

Rhosin: Another inhibitor of RhoA signaling, often used in conjunction with Y16 acetate.

G04: Works synergistically with Y16 acetate to enhance its inhibitory effects on RhoA.

Comparison: Y16 acetate is unique in its specific inhibition of leukemia-associated Rho guanine nucleotide exchange factor and RhoA interaction. Compared to similar compounds like Rhosin and G04, Y16 acetate offers distinct advantages in terms of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .

Propiedades

Número CAS |

20071-00-5 |

|---|---|

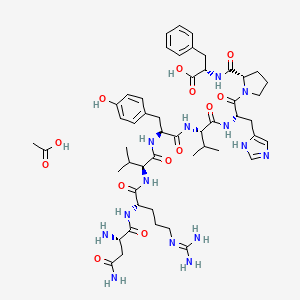

Fórmula molecular |

C53H78N14O15 |

Peso molecular |

1151.3 g/mol |

Nombre IUPAC |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1 |

Clave InChI |

BFIIUENUKZUTFX-AXOAQIBVSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O |

Secuencia |

NRVYVHPF |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.